molecular formula C17H28N2 B5015216 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine

4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine

Cat. No.: B5015216
M. Wt: 260.4 g/mol
InChI Key: HCARPNGFUIAUHZ-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its structural similarity to fentanyl, a potent synthetic opioid. The molecular formula of this compound is C19H28N2, and it has a molecular weight of 280.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine typically involves the reaction of 4-phenylbutan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the G-protein-coupled receptors, which mediate the signal transduction pathways involved in pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike fentanyl, this compound has a different substitution pattern on the piperidine ring, leading to variations in its potency and receptor binding affinity .

Properties

IUPAC Name

4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-16(10-11-17-8-4-2-5-9-17)18-12-15-19-13-6-3-7-14-19/h2,4-5,8-9,16,18H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARPNGFUIAUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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